molecular formula C14H12N2O2S B12586399 Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 648882-58-0

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12586399
CAS No.: 648882-58-0
M. Wt: 272.32 g/mol
InChI Key: WNLLRULKUFFPPN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a cyanophenyl group, and an ethyl ester functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and sulfur to form the thiazole ring. The reaction is typically carried out under reflux conditions in ethanol as the solvent. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with different substituents on the phenyl ring, leading to variations in biological activity.

    Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate: Contains a methoxy group instead of a cyano group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.

Properties

CAS No.

648882-58-0

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12N2O2S/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-10(8-15)5-7-11/h4-7H,3H2,1-2H3

InChI Key

WNLLRULKUFFPPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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